Acetic acid, p-fluorophenyl-, 3-tropanyl ester, hydrochloride
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Overview
Description
Acetic acid, p-fluorophenyl-, 3-tropanyl ester, hydrochloride is a chemical compound with a complex structure that includes an ester linkage, a tropane ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, p-fluorophenyl-, 3-tropanyl ester, hydrochloride typically involves the esterification of acetic acid with p-fluorophenyl and 3-tropanyl alcohol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and may be carried out under reflux to ensure complete reaction. The esterification process can be represented by the following reaction:
Acetic acid+p-fluorophenyl alcohol+3-tropanyl alcohol→Acetic acid, p-fluorophenyl-, 3-tropanyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, p-fluorophenyl-, 3-tropanyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid, p-fluorophenyl-, 3-tropanyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid, p-fluorophenyl-, 3-tropanyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage and the fluorophenyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, p-chlorophenyl-, 3-tropanyl ester, hydrochloride
- Acetic acid, p-bromophenyl-, 3-tropanyl ester, hydrochloride
- Acetic acid, p-methylphenyl-, 3-tropanyl ester, hydrochloride
Uniqueness
The presence of the fluorine atom in acetic acid, p-fluorophenyl-, 3-tropanyl ester, hydrochloride imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different substituents. This makes it particularly valuable in applications requiring high specificity and reactivity.
Properties
CAS No. |
16048-43-4 |
---|---|
Molecular Formula |
C16H21ClFNO2 |
Molecular Weight |
313.79 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(3-fluorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C16H20FNO2.ClH/c1-18-13-5-6-14(18)10-15(9-13)20-16(19)8-11-3-2-4-12(17)7-11;/h2-4,7,13-15H,5-6,8-10H2,1H3;1H |
InChI Key |
NERXDSQWBKETME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CC3=CC(=CC=C3)F.Cl |
Origin of Product |
United States |
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